molecular formula C7H8N2O3S B011497 N-Thiazol-2-yl-succinamic acid CAS No. 19692-00-3

N-Thiazol-2-yl-succinamic acid

Cat. No. B011497
CAS RN: 19692-00-3
M. Wt: 200.22 g/mol
InChI Key: SVMGZMBKMJRZLI-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of thiazole derivatives, including N-Thiazol-2-yl-succinamic acid and its related compounds, often involves nucleophilic addition reactions to imines derived from thiazole or the condensation of amino-benzothiazoles with succinyl succinic ester. For instance, an efficient synthesis approach reported involved the reaction of phosphorous species with thiazole-derived imines, highlighting the versatility and reactivity of the thiazole ring in forming complex structures (Olszewski & Boduszek, 2010). Additionally, Radulescu et al. (2005) demonstrated an original method for synthesizing compact condensed systems by condensing amino-benzothiazoles with succinyl succinic ester, indicating a novel pathway for generating thiazole-containing molecules.

Scientific Research Applications

Therapeutic Applications of Thiazole Derivatives

Antimicrobial and Anticancer Properties Thiazole derivatives are extensively studied for their broad spectrum of biological activities, including antimicrobial and anticancer effects. A notable review outlines the importance of thiazole compounds in medicinal chemistry, highlighting their role in the development of therapeutics for various diseases due to their antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory properties. The synthesis approaches for thiazole compounds have been diversified, allowing for a wide range of interactions with drug targets and enzymes, leading to the discovery of new drug molecules with advanced modes of action. This has spurred renewed interest among researchers, evidenced by a significant number of scientific articles and patents focusing on the anti-infective and anticancer potential of thiazole-based compounds (Sharma et al., 2019).

Biological Activities and Synthetic Approaches Another review delves into the novel thiazole derivatives from a patent perspective, discussing the development of compounds acting as antioxidants, analgesics, anti-inflammatory agents, and more. It emphasizes the structural diversity of thiazole derivatives and their pharmacological activities, suggesting that these compounds, due to their selective multi-signaling pathway targets, may offer therapeutic benefits with potential side effects. This highlights the medicinal chemistry perspective of thiazole as a core structure for developing drugs with a variety of therapeutic applications (Leoni et al., 2014).

Antioxidant and Anti-inflammatory Agents Research focused on benzofused thiazole derivatives for their in vitro antioxidant and anti-inflammatory activities demonstrates the potential of thiazole compounds as alternatives for therapeutic agents. The study underlines the distinct anti-inflammatory activity of specific compounds compared to standard references, showcasing the versatility of thiazole derivatives in the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

properties

IUPAC Name

4-oxo-4-(1,3-thiazol-2-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c10-5(1-2-6(11)12)9-7-8-3-4-13-7/h3-4H,1-2H2,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMGZMBKMJRZLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292202
Record name N-Thiazol-2-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Thiazol-2-yl-succinamic acid

CAS RN

19692-00-3
Record name 19692-00-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Thiazol-2-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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